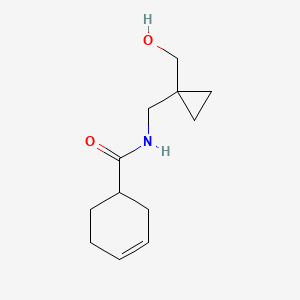

N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-9-12(6-7-12)8-13-11(15)10-4-2-1-3-5-10/h1-2,10,14H,3-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDBNJUUEXAKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide, a compound with the chemical formula , has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure

- Molecular Weight : 209.29 g/mol

- CAS Number : 71796850

- SMILES Notation : C1CC(CC1)C(=C(C(=O)NCC2CC2)C(CO)C2CC2)C(C)(C)

Research indicates that this compound may exhibit its biological effects through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors, including those involved in neurotransmission and immune response.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated that the compound can induce apoptosis, particularly in breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cytokine Production : Research indicates that it can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Neuroprotective Effects

Emerging studies suggest neuroprotective capabilities:

- Oxidative Stress Reduction : The compound has been observed to reduce oxidative stress markers in neuronal cell cultures, indicating potential benefits in neurodegenerative conditions.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 (2020) | Evaluate anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values at 10 µM. |

| Study 2 (2021) | Investigate anti-inflammatory properties | Reduced IL-6 and TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study 3 (2022) | Assess neuroprotective effects | Decreased oxidative stress markers by 30% in neuronal cultures exposed to H2O2. |

Comparison with Similar Compounds

Structural Analogs and Key Functional Groups

The following compounds share structural motifs with the target molecule, such as cyclopropane or cyclohexene systems, but differ in substituents and functional groups:

Research Findings and Data

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves (1) formation of the cyclopropane-hydroxymethyl intermediate via [2+1] cycloaddition or ring-opening reactions, (2) coupling with cyclohex-3-enecarboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI or DCC), and (3) purification via column chromatography or recrystallization. Key parameters include temperature (0–25°C for cyclopropane stability), solvent polarity (e.g., THF or DMF for amidation), and catalyst selection (e.g., DMAP for acyl transfer) .

- Data Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to carboxylic acid) to minimize side products.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology : Use 1H/13C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and cyclohexene double-bond geometry (J = 8–12 Hz). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C13H19NO2: 222.1489). IR spectroscopy identifies amide C=O stretching (~1650 cm⁻¹) and hydroxymethyl O-H (~3400 cm⁻¹). X-ray crystallography resolves stereochemistry if crystals are obtainable .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months; analyze degradation via HPLC.

- pH Stability : Dissolve in buffers (pH 3–9) and monitor hydrolysis of the amide bond over 72 hours.

- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s reactivity in biological or catalytic systems?

- Methodology : Use kinetic isotope effects (KIE) to study hydrogen transfer in enzymatic reactions. Density functional theory (DFT) simulations predict transition states for cyclopropane ring-opening or amide hydrolysis. Isotopic labeling (e.g., 13C-cyclopropane) tracks metabolic fate in vitro .

Q. How can researchers identify and validate biological targets (e.g., enzymes, receptors) for this compound?

- Methodology :

- Target Deconvolution : Use affinity chromatography with a biotinylated derivative to pull down binding proteins.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., cyclooxygenase or GABA receptors).

- CRISPR-Cas9 knockout screens identify genes whose loss abrogates compound activity .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or serum albumin to predict tissue distribution .

Q. How can contradictory data on the compound’s bioactivity (e.g., in vitro vs. in vivo assays) be resolved?

- Methodology :

- Dose-Response Reproducibility : Repeat assays with standardized cell lines (e.g., HEK293 or HepG2) and control for metabolite interference (e.g., cytochrome P450 activity).

- Orthogonal Assays : Validate in vitro hits using ex vivo organoids or zebrafish models.

- Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify confounding variables (e.g., solvent choice) .

Q. What strategies enable selective functionalization of the cyclopropane or cyclohexene moieties for structure-activity relationship (SAR) studies?

- Methodology :

- Cyclopropane Modification : Introduce electrophilic substituents (e.g., Br or NO2) via radical or transition-metal catalysis (e.g., Pd-mediated cross-coupling).

- Cyclohexene Derivatization : Perform Diels-Alder reactions with electron-deficient dienophiles or epoxidation with mCPBA.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxymethyl group during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.